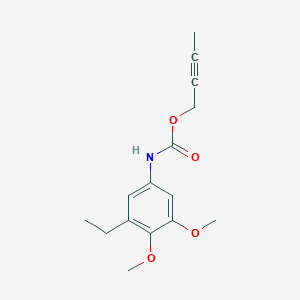
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-ethyl-4,5-dimethoxyphenyl group. The presence of both alkyne and aromatic functionalities in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-yn-1-ol with 3-ethyl-4,5-dimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach ensures a consistent quality of the product and can be scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
科学的研究の応用
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. The aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
- But-2-yn-1-yl (3,4-dimethoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4-methoxyphenyl)carbamate
- But-2-yn-1-yl (3-ethyl-4,5-dimethoxybenzyl)carbamate
Uniqueness
But-2-yn-1-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is unique due to the presence of both the alkyne and the 3-ethyl-4,5-dimethoxyphenyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic ring also influences its interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
84972-03-2 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
but-2-ynyl N-(3-ethyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO4/c1-5-7-8-20-15(17)16-12-9-11(6-2)14(19-4)13(10-12)18-3/h9-10H,6,8H2,1-4H3,(H,16,17) |
InChIキー |
MAAYCWWITDZQOS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![6-[3-Chloro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14423970.png)



![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)

![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)




![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
